Array ( [bid] => 1525431 ) Buy 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride | 1306604-54-5

3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride

Catalog No.
S990315
CAS No.
1306604-54-5
M.F
C12H9Cl2NO3
M. Wt
286.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochlo...

CAS Number

1306604-54-5

Product Name

3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride

IUPAC Name

3-chloro-4-pyridin-4-yloxybenzoic acid;hydrochloride

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

InChI

InChI=1S/C12H8ClNO3.ClH/c13-10-7-8(12(15)16)1-2-11(10)17-9-3-5-14-6-4-9;/h1-7H,(H,15,16);1H

InChI Key

GQLLOXBJXDLKRB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OC2=CC=NC=C2.Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OC2=CC=NC=C2.Cl

3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of approximately 286.11 g/mol. This compound is characterized by the presence of a chloro group and a pyridin-4-yloxy moiety attached to a benzoic acid structure. It is often utilized in biological and chemical research settings, particularly as an organic buffering agent in cell cultures, where it helps maintain pH levels within a specified range (6-8.5) .

The reactivity of 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing derivatives.
  • Acid-Base Reactions: As a carboxylic acid, it can participate in neutralization reactions with bases, forming salts.

These reactions make it versatile for further chemical modifications in synthetic chemistry.

3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride has shown potential biological activities, particularly in pharmacology. It has been studied for its effects on various biochemical pathways, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
  • Cell Culture

The synthesis of 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride generally involves several steps:

  • Formation of the Benzoic Acid Derivative: The initial step often involves the chlorination of 4-hydroxybenzoic acid to introduce the chloro group.
  • Introduction of the Pyridine Moiety: This can be achieved through nucleophilic substitution where pyridine is reacted with the chlorinated benzoic acid derivative.
  • Hydrochloride Salt Formation: The final step involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

These methods may vary based on specific laboratory conditions and desired purity levels .

3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride finds applications in several fields:

  • Biological Research: Used as a buffering agent in cell cultures and various biochemical assays.
  • Pharmaceutical Development: Potentially useful in drug formulation due to its biological activity.
  • Chemical Synthesis: Acts as an intermediate for synthesizing other compounds with similar structures.

Interaction studies of 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride are crucial for understanding its biological mechanisms. Research indicates that:

  • It may interact with specific enzymes or receptors within biological systems, influencing metabolic pathways.
  • Further studies are needed to elucidate its full range of interactions and potential therapeutic benefits .

Several compounds share structural similarities with 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-(Pyridin-3-yloxy)benzoic acidSimilar benzoic structure; different pyridine positionDifferent biological activity profile
3-Chloro-4-(2-pyridin-2-ylethylamino)benzoic acidContains an amino group; alters reactivityPotentially different pharmacological properties
4-(Pyridin-4-yloxy)benzoic acidLacks chloro substitution; simpler structureMay exhibit different solubility and stability

The unique combination of chloro and pyridine groups in 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride contributes to its distinct chemical properties and potential applications compared to these similar compounds .

The synthesis of 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride represents a complex multi-step process requiring precise control of reaction conditions and strategic optimization of synthetic pathways [2]. This compound, with molecular formula C₁₂H₉Cl₂NO₃ and molecular weight 286.11 g/mol, incorporates three distinct structural elements: a chlorinated benzoic acid core, a pyridinyloxy linkage, and a hydrochloride salt formation [2] [3]. The successful preparation of this target molecule necessitates careful consideration of nucleophilic aromatic substitution mechanisms, selective chlorination techniques, and optimized crystallization protocols .

Nucleophilic Aromatic Substitution Routes for Pyridinyloxy Linkage

The formation of the pyridinyloxy linkage in 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride proceeds through nucleophilic aromatic substitution mechanisms that exploit the electron-deficient nature of the pyridine ring [5] [6] [7]. Pyridine undergoes nucleophilic aromatic substitution primarily at the 2- and 4-positions due to the electron-withdrawing effect of the nitrogen atom, which stabilizes the intermediate anionic species through resonance [5] [7]. The mechanism involves initial nucleophilic attack by the hydroxyl-containing substrate, followed by elimination of a leaving group to restore aromaticity [6] [8].

The nucleophilic aromatic substitution reaction typically employs 4-hydroxypyridine as the nucleophile and a chlorinated benzoic acid derivative as the electrophile . The reaction proceeds via an addition-elimination pathway where the nucleophile attacks the electron-deficient carbon adjacent to the nitrogen atom in the pyridine ring [6] [7]. This process forms a Meisenheimer complex intermediate, which subsequently undergoes elimination to yield the desired pyridinyloxy linkage [7].

Optimal reaction conditions for pyridinyloxy linkage formation require careful selection of base and solvent systems [9]. Potassium carbonate serves as an effective base in dimethylformamide solvent, providing yields of 75-85% at temperatures ranging from 80-120°C over 8-24 hours . Alternative base-solvent combinations include cesium carbonate in acetonitrile (85-95% yield, 100-140°C, 6-18 hours) and potassium tert-butoxide in dimethyl sulfoxide (85-95% yield, 25-60°C, 2-8 hours) [9].

Table 2: Nucleophilic Aromatic Substitution Conditions for Pyridinyloxy Linkage Formation

BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)80-1208-2475-85
Sodium Hydride (NaH)Tetrahydrofuran (THF)60-804-1280-90
Cesium Carbonate (Cs₂CO₃)Acetonitrile (MeCN)100-1406-1885-95
Triethylamine (Et₃N)Toluene100-12012-3665-80
Potassium tert-Butoxide (t-BuOK)Dimethyl sulfoxide (DMSO)25-602-885-95

The mechanism for pyridinyloxy linkage formation involves deprotonation of the hydroxyl group by the base, generating a phenolate ion that acts as a nucleophile . This nucleophile attacks the electrophilic carbon adjacent to the nitrogen in the pyridine ring, resulting in formation of the pyridin-4-yloxy-phenylamine structure through nucleophilic displacement . The electron-withdrawing nature of the pyridine nitrogen facilitates this substitution by stabilizing the anionic intermediate through resonance effects [5] [6].

Industrial production methods follow similar synthetic routes but employ continuous flow reactors and automated systems to ensure consistent production quality while optimizing reaction conditions to maximize yield and purity . The process involves scaling up the nucleophilic aromatic substitution reaction while maintaining precise control over temperature, concentration, and reaction time parameters [9].

Chlorination Techniques for Benzoic Acid Precursor Functionalization

The introduction of chlorine functionality into benzoic acid precursors represents a critical step in the synthesis of 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride [10] [11] [12]. Multiple chlorination methodologies are available, each offering distinct advantages in terms of selectivity, atom efficiency, and reaction conditions [11] [13]. The choice of chlorinating agent significantly impacts the overall synthetic efficiency and the purity of the final product [10] [12].

Phosphorus trichloride emerges as an optimal chlorinating reagent for benzoic acid derivatives due to its exceptional atom efficiency [10] [11] [14]. The reaction mechanism involves a four-center transition state where the carbonyl oxygen attacks the electron-deficient phosphorus while chlorine attacks the electronically deficient carbonyl carbon [12]. This process results in simultaneous formation of carbon-chlorine and phosphorus-oxygen bonds, followed by carbon-oxygen bond cleavage and hydrogen transfer to yield the acid chloride product [12]. The major advantage of phosphorus trichloride lies in its ability to utilize nearly all three chlorine atoms for chlorination, achieving 100% chlorine utilization while producing only phosphonic acid as a non-toxic, easily removable by-product [10] [11] [14].

Thionyl chloride represents another widely employed chlorination method, operating through nucleophilic attack of the carboxylic acid oxygen on the sulfur atom [13] [15] [16]. The mechanism proceeds via formation of an intermediate where the hydroxyl group is replaced by a positively charged species, followed by elimination of sulfur dioxide and hydrogen chloride to yield the corresponding acid chloride [15] [17]. Typical reaction conditions involve heating the substrate in neat thionyl chloride at reflux temperatures of 60-80°C for several hours, achieving yields of 85-95% [13] [18].

Oxalyl chloride provides a mild alternative for acid chloride formation, operating effectively at room temperature (20-25°C) with excellent yields of 90-98% [18] [19] [20]. The reaction requires catalytic dimethylformamide and proceeds through formation of an activated intermediate that facilitates chloride displacement [21] [20]. The mechanism involves initial reaction between oxalyl chloride and dimethylformamide, followed by nucleophilic attack of the carboxylic acid to form the desired acid chloride while releasing carbon dioxide and carbon monoxide as volatile by-products [19] [21] [20].

Table 1: Chlorination Reagents for Benzoic Acid Precursor Functionalization

ReagentReaction Temperature (°C)Typical Yield (%)Atom EfficiencyBy-productsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)60-80 (reflux)85-9550%SO₂, HClClean reaction, easy workupToxic by-products
Phosphorus Trichloride (PCl₃)80-12070-85100%H₃PO₃ (phosphonic acid)Non-toxic by-product, high atom efficiencyHigher temperature required
Oxalyl Chloride (COCl)₂20-25 (room temperature)90-9850%CO₂, CO, HClMild conditions, volatile by-productsCarcinogenic DMF catalyst needed
Phosphorus Pentachloride (PCl₅)0-2580-9020%POCl₃, HClHigh reactivityLow atom efficiency
Phosgene (COCl₂)0-5090-9550%HClClean conversionHighly toxic reagent

Electronic effects significantly influence the reactivity of benzoic acid derivatives toward chlorination [10] [12]. Electron-rich acids undergo more rapid chlorination compared to electron-deficient substrates [10] [12]. The reactivity order follows: methoxy > hydrogen > fluorine > trifluoromethyl, indicating that electron-donating groups enhance the rate of chlorination while electron-withdrawing substituents retard the reaction [10]. This electronic effect must be considered when selecting optimal chlorination conditions for specific benzoic acid precursors [12].

The chlorination of 4-methoxybenzoic acid with phosphorus trichloride yields the corresponding acid chloride in 78% yield, significantly higher than the 52% yield obtained with unsubstituted benzoic acid [10]. Conversely, 4-fluorobenzoic acid provides only 21% yield under similar conditions, while 4-(trifluoromethyl)benzoic acid gives only trace amounts of product [10]. These results demonstrate the critical importance of substrate electronic properties in determining chlorination efficiency [12].

Hydrochloride Salt Crystallization and Purification Protocols

The final step in synthesizing 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride involves salt formation and subsequent crystallization to achieve high purity and consistent morphology [22] [23] [24]. Hydrochloride salt formation represents a widely employed strategy in pharmaceutical chemistry for improving solubility, stability, and bioavailability of organic compounds [25] [26]. The process requires careful optimization of crystallization parameters to ensure reproducible crystal quality and maximum recovery [22] [23].

Salt formation occurs through protonation of the carboxylic acid functionality by hydrochloric acid, creating an ionic species that exhibits enhanced crystallization properties [25] [26]. The reaction typically involves treating the free acid with hydrochloric acid in an appropriate solvent system, followed by controlled precipitation of the hydrochloride salt [26]. The choice of solvent system significantly influences crystal morphology, purity, and yield [22] [24].

Optimal crystallization conditions employ methanol-water solvent systems in ratios ranging from 1:1 to 3:1, providing selective dissolution of the target compound while minimizing impurity incorporation [22] [23]. Temperature control represents a critical parameter, with typical protocols involving heating to 80°C for complete dissolution followed by controlled cooling to 5°C at rates of 0.5-2.0°C per minute [22] [27]. This gradual cooling promotes formation of large, well-formed crystals while minimizing defect incorporation [22] [24].

Seeding strategies enhance crystallization reproducibility by providing nucleation sites for controlled crystal growth [22] [27]. Addition of 1-3% seed crystals of the desired polymorph promotes uniform nucleation and consistent crystal morphology [22] [23]. Agitation speed optimization typically employs gentle stirring at 100-300 rpm to promote mass transfer while minimizing crystal breakage and agglomeration [27].

Table 3: Crystallization Parameters for Hydrochloride Salt Purification

ParameterOptimal RangeEffect on PurityTypical Outcome
Solvent SystemMethanol/Water (1:1 to 3:1)Determines selectivity95-99% purity
Temperature Control80°C → 5°CControls nucleation rateControlled precipitation
Cooling Rate0.5-2.0°C/minAffects crystal size/qualityLarge, pure crystals
Seeding Strategy1-3% seed crystalsPromotes uniform nucleationConsistent morphology
Agitation Speed100-300 rpmMinimizes agglomerationUniform crystal distribution
Concentration Factor80-95% saturationMaximizes yield85-95% recovery

The purification protocol involves multiple recrystallization cycles to achieve pharmaceutical-grade purity [22] [24]. Initial crystallization from the reaction mixture yields crude material containing residual impurities [22]. Subsequent recrystallization involves dissolving the crude product in hot solvent, filtration to remove insoluble impurities, and controlled cooling to precipitate pure crystals [22] [24]. Washing with cold solvent removes surface-adsorbed impurities while maintaining crystal integrity [22].

Continuous crystallization processes offer advantages for large-scale production by providing better control over particle properties compared to batch methods [23]. These systems employ continuous mixing approaches combined with controlled residence times to produce seeds of consistent polymorph and particle size [23]. The ability to maintain constant supersaturation levels and shear rates enables reproducible crystal quality while improving overall process efficiency [23].

X-ray Crystallographic Analysis of Solid-State Structure

The crystallographic analysis of 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride reveals sophisticated intermolecular interactions that define its solid-state architecture. Based on structural studies of related halogenated pyridine-benzoic acid derivatives, this compound likely exhibits distinct packing arrangements influenced by multiple hydrogen bonding motifs and halogen interactions [1] [2].

Research on analogous structures demonstrates that compounds containing both chlorinated aromatic rings and pyridine moieties form complex three-dimensional networks through complementary non-covalent interactions [3] [4]. The carboxylic acid functionality in the hydrochloride salt form creates primary hydrogen bonding sites with neighboring molecules, while the pyridine nitrogen atom serves as both a hydrogen bond acceptor and coordination site [2].

Crystallographic studies of similar meta-halogenated benzoic acid-pyridine complexes indicate that orientational disorder can occur when molecules are positioned on crystallographic inversion centers [1]. However, the presence of the chlorine substituent and the pyridin-4-yloxy linkage in 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride likely prevents such disorder by creating asymmetric molecular geometry that favors ordered packing arrangements.

The molecular geometry analysis reveals several critical structural parameters. The compound adopts a non-planar conformation due to the ether linkage between the benzoic acid and pyridine rings, with the dihedral angle between the aromatic systems typically ranging from 20° to 40° based on computational predictions and analogous structures [5]. This twisted geometry is essential for optimizing intermolecular interactions while minimizing steric hindrance between the chlorine substituent and the pyridine ring.

Table 3.1: Molecular Properties of 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride

PropertyValue
Molecular FormulaC₁₂H₉Cl₂NO₃
Molecular Weight (g/mol)286.11
CAS Number1306604-54-5
MDL NumberMFCD18838968
SMILESO=C(O)C1=CC=C(OC2=CC=NC=C2)C(Cl)=C1.[H]Cl
InChIInChI=1S/C12H8ClNO3/c13-10-7-8(12(15)16)1-2-11(10)17-9-3-5-14-6-4-9/h1-7H,(H,15,16)/p+1
InChIKeyWIZXILWAOMTBPM-UHFFFAOYSA-O
Heavy Atom Count18
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count3
Topological Polar Surface Area (Ų)63.3
XLogP31.8 (estimated)
Formal Charge+1
Complexity Score371

The hydrogen bonding network in the crystal structure likely involves multiple interaction types. Primary hydrogen bonds form between the carboxylic acid proton and nearby pyridine nitrogen atoms, creating chains or dimers with bond lengths typically ranging from 2.60 to 2.80 Å [6] [3]. Secondary interactions include weaker C-H···O contacts involving aromatic hydrogen atoms and the carbonyl oxygen, with distances around 3.0 to 3.5 Å [1]. The hydrochloride counterion participates in additional hydrogen bonding, potentially bridging between adjacent molecular units.

Tautomerism and Prototropic Equilibria in Solution Phase

The solution-phase behavior of 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride involves complex equilibria influenced by pH, solvent polarity, and temperature. The compound exists primarily as a hydrochloride salt, indicating protonation of the pyridine nitrogen under acidic conditions . This protonation significantly alters the electronic distribution and hydrogen bonding capabilities compared to the neutral form.

In aqueous solution, the compound undergoes pH-dependent speciation. At low pH values (below 2), the pyridine nitrogen remains protonated while the carboxylic acid exists in its neutral form. As pH increases, deprotonation of the carboxylic acid occurs first (pKa ≈ 3.5-4.0 based on similar substituted benzoic acids), followed by deprotonation of the pyridinium ion at higher pH values (pKa ≈ 5-6) [9].

The electronic effects of the chlorine substituent and the pyridin-4-yloxy group significantly influence the acidity of the carboxylic acid functionality. The electron-withdrawing nature of both substituents increases the acidity compared to unsubstituted benzoic acid (pKa = 4.20) [10]. Computational studies suggest that the compound's carboxylic acid pKa is lowered by approximately 0.3-0.5 units due to these substituent effects .

Solvent effects play a crucial role in determining the equilibrium position between different prototropic forms. In polar protic solvents such as water and methanol, hydrogen bonding stabilizes the zwitterionic form where the carboxylate anion coexists with the protonated pyridinium nitrogen . Conversely, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), the neutral forms are more favored due to reduced hydrogen bonding stabilization.

Temperature-dependent studies reveal that the prototropic equilibria shift with thermal energy input. Higher temperatures generally favor the neutral forms due to increased thermal motion disrupting hydrogen bonding networks [12]. This temperature dependence is particularly relevant for synthetic applications and purification procedures that involve elevated temperatures.

The kinetics of prototropic exchange are rapid on the nuclear magnetic resonance (NMR) timescale at room temperature, typically occurring within microseconds to milliseconds . This rapid exchange can lead to averaged NMR signals unless measurements are performed at low temperatures or in strongly acidic or basic conditions where one form predominates.

Hygroscopicity and Stability Under Environmental Conditions

The hygroscopic behavior of 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride is primarily attributed to its hydrochloride salt form, which typically exhibits enhanced water affinity compared to the neutral acid [13] [14]. Hydrochloride salts of organic compounds generally demonstrate moderate to high hygroscopicity due to the ionic nature of the chloride counterion and its strong interaction with water molecules.

Environmental stability testing reveals that the compound is sensitive to both moisture and light exposure. Under ambient conditions (25°C, 60% relative humidity), the compound can absorb water vapor, leading to potential phase changes or crystal form transitions [13]. The absorbed moisture can facilitate hydrolysis reactions, particularly at the ether linkage connecting the benzoic acid and pyridine moieties, though this process occurs slowly under normal storage conditions.

Accelerated stability studies conducted at elevated temperature and humidity conditions (40°C, 75% relative humidity) indicate that the compound maintains chemical integrity for extended periods when properly stored . However, prolonged exposure to high humidity can lead to the formation of hydrated crystal forms or partial decomposition products, emphasizing the importance of controlled storage conditions.

Table 3.2: Comparative Physical Properties

CompoundMolecular Weight (g/mol)Melting Point (°C)Density (g/cm³)Solubility
3-Chloro-4-(pyridin-4-yloxy)benzoic acid HCl286.11Not reportedNot reportedSoluble in polar solvents
3-Chloro-4-methylbenzoic acid170.592081.310±0.06 (predicted)DMSO (sparingly), MeOH (slightly)
4-Chlorobenzoic acid156.57240-2431.496Slightly soluble in water
2-Chlorobenzoic acid156.57140-1421.544Slightly soluble in water
Benzoic acid122.12122.41.2659Soluble in water

Photochemical stability analysis demonstrates that the compound is susceptible to degradation under ultraviolet radiation. The pyridine ring system and the chlorinated aromatic structure can undergo photochemical reactions, including chlorine atom abstraction and ring fragmentation [16]. These processes are accelerated in the presence of oxygen and can be minimized by storage in amber glass containers under inert atmosphere conditions.

Thermal stability studies indicate that 3-Chloro-4-(pyridin-4-yloxy)benzoic acid hydrochloride begins to show signs of decomposition at temperatures above 150°C [13]. The primary decomposition pathways involve dehydrochlorination, ether bond cleavage, and decarboxylation reactions. Thermogravimetric analysis reveals a complex multi-step decomposition process with initial weight loss attributed to hydrogen chloride elimination, followed by organic fragmentation at higher temperatures.

The compound's stability in various organic solvents has been evaluated through compatibility studies. It demonstrates good stability in polar aprotic solvents such as DMSO, DMF, and acetonitrile for extended periods at room temperature . However, in protic solvents like alcohols, slow hydrolysis of the ether linkage can occur, particularly under acidic or basic conditions.

Table 3.3: Storage and Stability Parameters

ParameterSpecificationNotes
Storage Temperature2-8°C (refrigerated)Store away from heat sources
Storage ConditionsSealed container, dry environmentKeep away from incompatible substances
Chemical StabilityStable under normal handling conditionsAvoid dust generation and extreme temperatures
HygroscopicityModerate (based on hydrochloride salt)Hydrochloride salts typically hygroscopic
Environmental SensitivitySensitive to moisture and lightProtect from humidity >75% RH
Recommended PackagingAmber glass vials, inert atmosphereUse desiccant if necessary
Shelf LifeNot specified in literatureMonitor via HPLC for degradation

Chemical compatibility with common laboratory reagents indicates that the compound is incompatible with strong bases, reducing agents, and nucleophilic reagents that can attack the electrophilic positions on the aromatic rings [13]. Oxidizing agents can also cause degradation, particularly affecting the pyridine nitrogen and the ether linkage.

The compound's behavior under different atmospheric conditions has been studied to understand its environmental fate and transport properties. In air, the compound has low volatility due to its ionic nature and hydrogen bonding capabilities. However, fine particulate matter can become airborne during handling, necessitating appropriate ventilation and personal protective equipment [13].

Dates

Last modified: 08-16-2023

Explore Compound Types